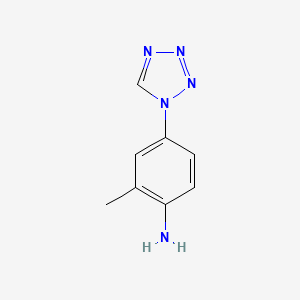

2-Methyl-4-(tetrazol-1-yl)aniline

Description

Significance of Tetrazole-Containing Anilines within Heterocyclic Chemistry

Heterocyclic compounds, which feature rings containing atoms of at least two different elements, are fundamental to organic chemistry and pharmacology. The fusion of a tetrazole ring with an aniline (B41778) core represents a particularly valuable synthetic strategy. This combination yields a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets.

The aniline portion provides a versatile platform for further chemical modification, while the tetrazole ring imparts specific electronic and steric properties that can enhance molecular interactions. Tetrazole-aniline structures are investigated for their potential as building blocks in the synthesis of more complex molecules, including pharmacologically active agents and functional materials. The nitrogen-rich nature of the tetrazole ring combined with the aromatic amine of aniline creates a scaffold with unique hydrogen bonding capabilities and potential for coordination with metal ions. lifechemicals.combeilstein-journals.org

Overview of the Aniline and Tetrazole Moieties in Chemical Research

To understand the significance of the combined structure, it is essential to examine its constituent parts: the aniline moiety and the tetrazole moiety.

The aniline moiety , an amino group attached to a benzene (B151609) ring, is a cornerstone of synthetic organic chemistry. biopartner.co.ukcresset-group.com It is a precursor in the synthesis of a vast array of dyes, polymers, and pharmaceuticals. cresset-group.comacs.orgumich.edu In drug discovery, the aniline structure is found in numerous FDA-approved drugs. cresset-group.com However, the aniline group can be susceptible to metabolic breakdown in the body, which can sometimes lead to toxicity. acs.orgumich.edu This has driven research into modifying aniline structures to improve their metabolic stability and safety profiles while retaining their beneficial pharmacological activities. biopartner.co.ukcresset-group.com

The tetrazole moiety is a five-membered aromatic ring composed of four nitrogen atoms and one carbon atom. tandfonline.com Although not found in nature, it has become an indispensable tool in medicinal chemistry. lifechemicals.comsci-hub.ru A key feature of the tetrazole ring is its role as a bioisostere of the carboxylic acid group. tandfonline.comnih.govrug.nl This means it can replace a carboxylic acid in a drug molecule, often leading to improved properties such as enhanced metabolic stability, increased lipophilicity (which can aid in crossing biological membranes), and better oral bioavailability. tandfonline.comnih.govhilarispublisher.com The tetrazole ring is a component of numerous marketed drugs with a wide range of activities, including antihypertensive (e.g., Losartan), antibacterial, and anticancer agents. lifechemicals.combeilstein-journals.orgtandfonline.comnih.gov Beyond medicine, tetrazoles are used in materials science for creating gas-generating agents and coordination polymers. lifechemicals.comsci-hub.ru

Research Rationale for Investigating the 2-Methyl-4-(tetrazol-1-yl)aniline Core Structure

The specific investigation of the 2-Methyl-4-(tetrazol-1-yl)aniline structure is driven by a clear scientific rationale based on the principles of structure-activity relationships. The strategic placement of each component is hypothesized to confer distinct advantages:

The Tetrazole Group at the 4-position: Placing the tetrazole ring para to the amino group on the aniline ring creates a molecule with a defined polarity and geometry. This orientation allows the tetrazole to act as a potent hydrogen bond acceptor and mimic a carboxylic acid, which is crucial for interacting with biological targets like receptors and enzymes.

The Amino Group at the 1-position: The primary amine serves as a key synthetic handle. It can be readily modified to build larger, more complex molecules, allowing chemists to systematically explore the chemical space around the core scaffold to optimize a desired property.

The Methyl Group at the 2-position: The ortho-methyl group is not merely an incidental addition. Its presence can have significant effects on the molecule's conformation and properties. It can introduce steric hindrance that may lock the molecule into a specific three-dimensional shape, potentially increasing its selectivity for a particular biological target. Furthermore, the methyl group can influence the electronic properties of the aniline ring and may block a potential site of metabolism, thereby increasing the molecule's stability in a biological system.

In essence, the 2-Methyl-4-(tetrazol-1-yl)aniline core is a carefully designed scaffold. It combines the metabolic stability and bioisosteric properties of the tetrazole ring with the synthetic versatility of aniline, while the methyl group provides a tool for fine-tuning the molecule's shape and metabolic fate. This makes it a highly attractive starting point for developing new compounds in areas such as drug discovery, where precise control over molecular properties is paramount for achieving efficacy and safety.

Properties

Molecular Formula |

C8H9N5 |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

2-methyl-4-(tetrazol-1-yl)aniline |

InChI |

InChI=1S/C8H9N5/c1-6-4-7(2-3-8(6)9)13-5-10-11-12-13/h2-5H,9H2,1H3 |

InChI Key |

WYKNFBLUWLTPGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)N2C=NN=N2)N |

Origin of Product |

United States |

Spectroscopic and Structural Characterization of 2 Methyl 4 Tetrazol 1 Yl Aniline

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) for Fragmentation Pattern Analysis

Electron Impact Mass Spectrometry (EI-MS) of 2-Methyl-4-(tetrazol-1-yl)aniline provides critical information about its molecular weight and fragmentation pathways. The mass spectrum is expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. The fragmentation of related 1-aryl-tetrazoles under EI-MS is known to proceed through several key pathways. nih.gov For 2-Methyl-4-(tetrazol-1-yl)aniline, the primary fragmentation events are anticipated to involve the tetrazole ring and the bond connecting it to the aniline (B41778) moiety.

A characteristic fragmentation pathway for 5-substituted 1H-tetrazoles involves the elimination of a molecule of nitrogen (N₂) or hydrazoic acid (HN₃). lifesciencesite.com In positive-ion mode, the elimination of HN₃ from the protonated tetrazole ring is a common fragmentation. lifesciencesite.com Another significant fragmentation process is the cleavage of the bond between the tetrazole ring and the aniline ring, leading to the formation of distinct fragment ions. The fragmentation of the molecular radical cation of related 5-allyloxy-1-aryl-tetrazoles is initiated by the weakening of the C-O bond adjacent to the highly electronegative tetrazole ring. nih.gov A similar process can be expected for the C-N bond in the title compound.

Table 1: Predicted Major Fragment Ions in the EI-MS of 2-Methyl-4-(tetrazol-1-yl)aniline

| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Formation Pathway |

| 175 | [C₈H₉N₅]⁺ | Molecular Ion [M]⁺ |

| 147 | [C₈H₉N₃]⁺ | Loss of N₂ from the tetrazole ring |

| 132 | [C₇H₈N₂]⁺ | Loss of HN₃ and a methyl radical |

| 106 | [C₇H₈N]⁺ | Cleavage of the N-N bond in the tetrazole ring followed by rearrangement |

| 91 | [C₆H₅N]⁺ | Loss of the tetrazole moiety |

Investigation of Substituent Electronic Effects on Fragmentation Pathways

The fragmentation pathways of 2-Methyl-4-(tetrazol-1-yl)aniline in EI-MS are significantly influenced by the electronic effects of the substituents on the aromatic ring. nih.gov The presence of an electron-donating amino (-NH₂) group and a weakly electron-donating methyl (-CH₃) group on the aniline ring affects the stability of the molecular ion and the resulting fragment ions.

These electron-donating groups can stabilize the positive charge on the aromatic ring, thereby influencing the preferred fragmentation routes. For instance, the stability of the anilinium-type cation resulting from the cleavage of the C-N bond between the phenyl and tetrazole rings is enhanced. Studies on similar 1-aryl-tetrazoles have demonstrated that the nature of the substituent on the aryl ring dictates the dominant fragmentation channels. nih.gov It has been observed that the fragmentation patterns in EI-MS can correlate with those induced by UV radiation, suggesting that the electronic properties of the molecule are a key determinant of its decomposition pathways. nih.gov

Vibrational Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the functional groups present in 2-Methyl-4-(tetrazol-1-yl)aniline. The spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the amine, methyl, aromatic, and tetrazole moieties.

The N-H stretching vibrations of the primary amine group are typically observed in the range of 3300-3500 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹. researchgate.net The C-H stretching of the methyl group is expected in the 2850-2960 cm⁻¹ region. Vibrations associated with the tetrazole ring, including N=N and C=N stretching, are anticipated in the 1400-1600 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring are also found in this region, typically around 1600 cm⁻¹. mdpi.com

Table 2: Predicted FTIR Absorption Bands for 2-Methyl-4-(tetrazol-1-yl)aniline

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H Stretch | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2960 - 2850 | C-H Stretch | Methyl Group |

| 1630 - 1580 | C=C Stretch | Aromatic Ring |

| 1600 - 1400 | Ring Vibrations (N=N, C=N) | Tetrazole Ring |

| 1300 - 1000 | C-N Stretch | Aryl-Amine, Aryl-Tetrazole |

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR for analyzing the molecular vibrations of 2-Methyl-4-(tetrazol-1-yl)aniline. The Raman spectrum is expected to be dominated by vibrations of the aromatic and tetrazole rings due to their polarizability. Symmetrical vibrations, which may be weak in the FTIR spectrum, can produce strong signals in the Raman spectrum.

Key expected Raman shifts include the symmetric stretching of the aromatic ring, often referred to as the "ring breathing" mode, which typically appears as a strong band. The symmetric vibrations of the tetrazole ring will also be prominent.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy of 2-Methyl-4-(tetrazol-1-yl)aniline provides insights into its electronic structure and the types of electronic transitions that can occur upon absorption of ultraviolet or visible light. The presence of the aniline and tetrazole chromophores gives rise to characteristic absorption bands. libretexts.org

Table 3: Predicted UV-Vis Absorption Maxima (λmax) and Electronic Transitions for 2-Methyl-4-(tetrazol-1-yl)aniline

| Approximate λmax (nm) | Molar Absorptivity (ε) | Type of Transition | Chromophore |

| 200 - 250 | High | π → π | Phenyl Ring |

| 250 - 300 | Moderate to High | π → π | Phenyl Ring conjugated with Tetrazole |

| 300 - 350 | Low | n → π* | Tetrazole Ring, Amino Group |

X-ray Crystallography

X-ray crystallography stands as the definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For a molecule like 2-Methyl-4-(tetrazol-1-yl)aniline, this technique would provide invaluable insights into its molecular geometry, intermolecular interactions, and packing in the solid state.

Determination of Tautomeric Forms in Crystalline State

The tetrazole ring can exist in different tautomeric forms. While the 1-substituted (1H) and 2-substituted (2H) isomers are distinct regioisomers, the potential for prototropic tautomerism in related unsubstituted or 5-substituted tetrazoles is a significant area of study. X-ray diffraction would definitively establish the position of the hydrogen atom on the tetrazole ring in the crystalline state, confirming the specific tautomer present. In the case of 2-Methyl-4-(tetrazol-1-yl)aniline, where the substitution is at the N1 position of the tetrazole ring, the structure is locked, and tautomerism of this nature is not expected.

Analysis of Regiochemistry and Crystal Packing

The regiochemistry of 2-Methyl-4-(tetrazol-1-yl)aniline, with the methyl group at the 2-position and the tetrazol-1-yl group at the 4-position of the aniline ring, is fixed by its synthesis. X-ray crystallography would confirm this connectivity. More importantly, it would reveal how these molecules arrange themselves in the crystal lattice. The packing is governed by a variety of intermolecular forces, including hydrogen bonds (N-H···N), π-π stacking interactions between the aromatic rings, and van der Waals forces. The amino group is a potent hydrogen bond donor, and the nitrogen atoms of the tetrazole ring are potential acceptors, suggesting that hydrogen bonding would play a crucial role in the crystal packing. Studies on similar aromatic tetrazoles have shown the formation of dimers or extended networks through such interactions.

Polymorphism Studies and Crystallographic Parameters

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules and can have significant impacts on physical properties. Different polymorphs of a substance can exhibit different melting points, solubilities, and stabilities. A comprehensive study of 2-Methyl-4-(tetrazol-1-yl)aniline would involve crystallizing the compound under various conditions to identify any potential polymorphs. Each polymorph would have a unique set of crystallographic parameters.

A hypothetical set of crystallographic parameters for a potential polymorph of 2-Methyl-4-(tetrazol-1-yl)aniline is presented in the table below for illustrative purposes.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.16 |

Thermal Analysis Techniques

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for characterizing the thermal stability of a compound. For 2-Methyl-4-(tetrazol-1-yl)aniline, TGA would provide information on its decomposition temperature, while DSC could be used to determine its melting point and detect any phase transitions, including those between different polymorphic forms. The high nitrogen content of tetrazoles can sometimes lead to energetic decomposition, a feature that would be characterized by these techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a critical technique for assessing the thermal stability of a compound by measuring its mass change as a function of temperature. For nitrogen-rich heterocyclic compounds like tetrazoles, TGA provides vital information about their decomposition temperature and pattern.

Detailed research findings indicate that phenyltetrazole derivatives typically undergo exothermic decomposition at elevated temperatures. researchgate.net The thermal decomposition of these compounds often involves the cleavage of the tetrazole ring, leading to the evolution of nitrogen gas and the formation of an isonitrile or other nitrogen-containing fragments. researchgate.net In a typical TGA experiment for a compound structurally similar to 2-Methyl-4-(tetrazol-1-yl)aniline, the analysis would be performed under an inert atmosphere, such as nitrogen, with a constant heating rate.

The resulting thermogram would be expected to show a stable baseline until the onset of decomposition. For many phenyl tetrazole compounds, this decomposition begins in the temperature range of 190–240 °C. researchgate.net The mass loss observed in the TGA curve corresponds to the fragments lost during decomposition. A significant and sharp mass loss is anticipated, consistent with the release of molecular nitrogen (N₂), which is a characteristic thermal decomposition pathway for tetrazoles. researchgate.net The analysis of substituent effects on the thermal rearrangement of related heterocyclic compounds suggests that the nature and position of substituents on the phenyl ring can influence the decomposition temperature and mechanism. sielc.com

Table 1: Representative TGA Data for Phenyltetrazole Derivatives

| Compound | Onset Decomposition Temperature (°C) | Mass Loss (%) |

| 1-(4-chlorophenyl)-1H-tetrazole | ~220 | 26-30 |

| 1-(4-methoxyphenyl)-1H-tetrazole | ~230 | 26-30 |

| 1-phenyl-1H-tetrazole | ~210 | >50 |

This table presents representative data for analogous compounds to illustrate the expected thermal behavior of 2-Methyl-4-(tetrazol-1-yl)aniline.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation of complex mixtures and the assessment of the purity of synthesized compounds. Both HPLC and TLC are powerful tools for the qualitative and quantitative analysis of 2-Methyl-4-(tetrazol-1-yl)aniline.

High-performance liquid chromatography is the premier analytical technique for determining the purity of non-volatile organic compounds. For the analysis of 2-Methyl-4-(tetrazol-1-yl)aniline, a reversed-phase HPLC method would be most appropriate, given the aromatic nature of the compound.

The separation of toluidine isomers, which are structurally related to the aniline portion of the target molecule, has been successfully achieved using various HPLC methods. helixchrom.comsielc.comhelixchrom.comyoutube.com These methods often employ a C18 or a mixed-mode stationary phase. helixchrom.comyoutube.com A typical mobile phase for the analysis of aniline derivatives consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a buffer such as ammonium (B1175870) formate (B1220265) to ensure good peak shape and reproducibility. helixchrom.com Detection is commonly performed using a UV detector, as aromatic compounds like 2-Methyl-4-(tetrazol-1-yl)aniline are expected to have a strong chromophore.

A hypothetical HPLC method for the purity assessment of 2-Methyl-4-(tetrazol-1-yl)aniline would involve injecting a solution of the compound onto the column and eluting with a gradient of acetonitrile in water. The purity of the compound is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram.

Table 2: Representative HPLC Method Parameters for Analysis of Aromatic Amines

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

This table outlines a plausible set of HPLC conditions for the purity analysis of 2-Methyl-4-(tetrazol-1-yl)aniline based on methods for similar compounds.

Thin-layer chromatography is a simple, rapid, and versatile technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the purity of a substance. In the synthesis of 2-Methyl-4-(tetrazol-1-yl)aniline, which likely involves the reaction of a substituted aniline with an azide (B81097) source, TLC is an invaluable tool. organic-chemistry.orgyoutube.com

The progress of the reaction can be monitored by periodically taking a small aliquot from the reaction mixture and spotting it on a TLC plate alongside the starting materials. A suitable stationary phase for the analysis of aromatic amines is silica (B1680970) gel. The mobile phase, or eluent, is typically a mixture of non-polar and polar organic solvents. For compounds of intermediate polarity like 2-Methyl-4-(tetrazol-1-yl)aniline, a mixture of hexane (B92381) and ethyl acetate (B1210297) or dichloromethane (B109758) and methanol would likely provide good separation. organic-chemistry.org

After developing the TLC plate in the chosen eluent, the spots are visualized, commonly under UV light at 254 nm, as the aromatic rings will absorb UV radiation. organic-chemistry.org As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound under a specific set of TLC conditions and can be used for identification purposes.

Table 3: Representative TLC System for Monitoring the Synthesis of 2-Methyl-4-(tetrazol-1-yl)aniline

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (1:1, v/v) |

| Visualization | UV light at 254 nm |

| Expected Rf (Starting Material) | ~0.7 |

| Expected Rf (Product) | ~0.4 |

This table provides a representative TLC system for monitoring the formation of 2-Methyl-4-(tetrazol-1-yl)aniline. Rf values are hypothetical and depend on the specific starting materials.

Chemical Reactivity and Transformations of 2 Methyl 4 Tetrazol 1 Yl Aniline

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule, consisting of a primary amino group attached to a benzene (B151609) ring, is a key center for reactivity. The amino group is nucleophilic and can undergo a variety of reactions typical for aromatic amines. The presence of the methyl and tetrazolyl groups on the phenyl ring influences the electron density and steric environment of the amino group, thereby modulating its reactivity.

Primary aromatic amines like 2-Methyl-4-(tetrazol-1-yl)aniline can be converted into diazonium salts through a process known as diazotization. nih.govjchemrev.com This reaction is typically carried out by treating the aniline derivative with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong mineral acid such as hydrochloric acid, at low temperatures (0–5 °C). unb.caplantarchives.org The resulting diazonium salt is often unstable and is generally used immediately in subsequent reactions without isolation. nih.gov

Table 1: General Conditions for Diazotization and Azo Coupling

| Step | Reagents | Typical Conditions | Product |

| Diazotization | Primary aromatic amine, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl) | 0–5 °C, Aqueous solution | Aryl diazonium salt |

| Azo Coupling | Aryl diazonium salt, Electron-rich coupling partner (e.g., phenol, aniline) | Low temperature, pH adjustment may be required | Azo compound |

This table presents generalized conditions for diazotization and azo coupling reactions. unb.caplantarchives.org

The primary amino group of 2-Methyl-4-(tetrazol-1-yl)aniline can participate in condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. nih.govuobasrah.edu.iq This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. uobasrah.edu.iq

The formation of Schiff bases introduces a new C=N double bond, which can be a site for further chemical modifications. These derivatives have been explored for various applications, and their synthesis is a fundamental transformation in organic chemistry. researchgate.net The reaction of 2-Methyl-4-(tetrazol-1-yl)aniline with a variety of carbonyl compounds can lead to a diverse library of Schiff base derivatives. uobasrah.edu.iq

Reactivity Pertaining to the Tetrazole Ring

While the tetrazole ring itself is generally electron-rich, the nitrogen atoms can be sites for nucleophilic attack, particularly in alkylation reactions. The alkylation of 1-substituted tetrazoles can lead to the formation of two possible regioisomers, with the alkyl group attaching to either the N-2 or N-3 position of the tetrazole ring. organic-chemistry.orgrsc.org The reaction of 5-substituted 1H-tetrazoles with alkylating agents often results in a mixture of 1,5- and 2,5-disubstituted products. organic-chemistry.orgacs.org

The regioselectivity of these alkylation reactions can be influenced by factors such as the nature of the alkylating agent, the solvent, and the steric and electronic properties of the substituents on the tetrazole ring. rsc.org For instance, the alkylation of monosubstituted tetrazoles through the diazotization of aliphatic amines has been shown to preferentially yield 2,5-disubstituted tetrazoles. organic-chemistry.orgacs.org

The tetrazole ring exerts a significant electronic influence on the attached phenyl ring. The electronic effect of a substituent can be quantified using Hammett substituent constants (σ). The 1-tetrazolyl group is generally considered to be electron-withdrawing. pitt.edu This property affects the reactivity of the aniline moiety.

The electron-withdrawing nature of the tetrazole ring deactivates the phenyl ring towards electrophilic aromatic substitution and decreases the basicity of the aniline's amino group compared to unsubstituted aniline. This effect is a result of the combined inductive and resonance effects of the nitrogen-rich heterocycle. Theoretical studies on substituted tetrazoles have shown that electron-withdrawing groups can increase the aromaticity of the tetrazole ring, while electron-donating groups can decrease it. researchgate.net

Table 2: Selected Hammett Substituent Constants

| Substituent | σ_meta | σ_para |

| -H | 0.00 | 0.00 |

| -CH₃ | -0.07 | -0.17 |

| -NO₂ | 0.71 | 0.78 |

| -CN | 0.56 | 0.66 |

| 1-Tetrazolyl | 0.60 | 0.61 |

| 5-Chloro-1-tetrazolyl | 0.60 | 0.61 |

This table includes Hammett constants for various common substituents for comparison. pitt.eduoup.comviu.ca The values for the 1-tetrazolyl and 5-chloro-1-tetrazolyl groups indicate a strong electron-withdrawing effect. pitt.edu

Tetrazole derivatives, particularly those with a hydrogen atom on one of the ring nitrogens, can exhibit prototropic tautomerism. nih.govresearchgate.net For a 1-substituted tetrazole, this would involve the movement of a proton between the different nitrogen atoms of the ring. However, in the case of 2-Methyl-4-(tetrazol-1-yl)aniline, the tetrazole ring is 1-substituted with the 2-methylphenyl group, and if there are no other substituents on the tetrazole ring itself, it exists as a single tautomeric form.

If we consider the parent 1H-tetrazole, it can exist in equilibrium between the 1H and 2H tautomers. nih.govresearchgate.net In solution, the 1H-tautomer is generally the predominant form. nih.gov The position of this equilibrium can be influenced by the solvent, temperature, and the electronic nature of substituents on the ring. nih.govclockss.org The existence of different tautomers can affect the molecule's reactivity, as each tautomer will have a different electron distribution and may present different sites for reaction. For instance, the different nitrogen atoms in each tautomer will have varying nucleophilicity, which is relevant in reactions like alkylation. rsc.org

Derivatization and Functionalization Reactions of the Compound

The derivatization of 2-Methyl-4-(tetrazol-1-yl)aniline can be achieved through reactions targeting the aniline nitrogen, the aromatic ring, the tetrazole ring, or the methyl side chain. These transformations allow for the synthesis of a diverse range of derivatives with potential applications in various fields of chemistry.

Reductive Transformations

The reduction of aromatic nitro compounds is a common strategy for the synthesis of anilines. Conversely, the aniline and tetrazole moieties in 2-Methyl-4-(tetrazol-1-yl)aniline are generally stable under many reductive conditions. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a standard method for reducing nitro groups to amines without affecting a pre-existing aniline or many heterocyclic rings. nih.gov This suggests that the aniline and tetrazole functionalities of the title compound would likely remain intact under such conditions.

While specific literature on the reductive transformation of 2-Methyl-4-(tetrazol-1-yl)aniline is scarce, the stability of the tetrazole ring to common reducing agents is well-documented. researchgate.net The tetrazole ring is considered a stable heterocyclic system. Therefore, reductive transformations would likely target other functionalities if present on the molecule, or require harsh conditions to affect the aniline or tetrazole rings.

Oxidative Transformations (e.g., Oxidative Dimerization to Azobenzenes)

The primary oxidative transformation of anilines is their dimerization to form azobenzenes. This reaction can be achieved using various oxidizing agents. A study on the oxidative dimerization of 4-(5-methyl-1H-tetrazol-1-yl)benzenamine, a close structural analog of the title compound, demonstrated the successful synthesis of the corresponding symmetrical azobenzene. researchgate.net In this work, tert-butyl hypoiodite, generated in situ from tert-butyl hypochlorite (B82951) (t-BuOCl) and sodium iodide (NaI), was used as the oxidizing agent in diethyl ether. researchgate.net The reaction proceeds through the formation of a diphenylhydrazine derivative as an intermediate, which is then further oxidized to the stable azobenzene. researchgate.net

The general applicability of this method to a range of substituted anilines, including those with electron-donating and electron-withdrawing groups, suggests that 2-Methyl-4-(tetrazol-1-yl)aniline would undergo a similar oxidative coupling to yield the corresponding symmetrical azobenzene, 1,2-bis(2-methyl-4-(1H-tetrazol-1-yl)phenyl)diazene. uc.ptmdpi.com Heterogeneous manganese oxide catalysts have also been shown to be effective for the oxidative coupling of anilines to azobenzenes, offering a potentially more environmentally friendly alternative. rsc.orgrsc.org The reaction mechanism is proposed to involve a single-electron transfer (SET) process. rsc.org

Table 1: Oxidative Dimerization of Substituted Anilines

| Starting Aniline | Oxidizing Agent | Product | Yield (%) | Reference |

| 4-(5-methyl-1H-tetrazol-1-yl)benzenamine | t-BuOCl/NaI | 1,2-bis(4-(5-methyl-1H-tetrazol-1-yl)phenyl)diazene | Good to Excellent | researchgate.net |

| Aniline | t-BuOCl/NaI | Azobenzene | High | uc.ptmdpi.com |

| Various substituted anilines | Manganese Oxide (OMS-2) | Symmetrical and Unsymmetrical Azobenzenes | 64-99 (selectivity) | rsc.org |

Reactions Involving Alkyl Side Chains (e.g., Methyl Group Reactivity)

Oxidation of the benzylic methyl group to a carboxylic acid or an aldehyde is another possible transformation, although this typically requires strong oxidizing agents that might also affect the aniline and tetrazole rings. Base metal-catalyzed aerobic oxidation has been successfully employed for the oxidation of benzylic C-H bonds in various (aryl)(heteroaryl)methanes to the corresponding ketones. beilstein-journals.orgnih.gov This methodology could potentially be adapted for the selective oxidation of the methyl group in 2-Methyl-4-(tetrazol-1-yl)aniline.

Photochemical Behavior and Degradation Mechanisms

The photochemical behavior of 2-Methyl-4-(tetrazol-1-yl)aniline is primarily governed by the photolability of the tetrazole ring. Upon absorption of UV light, tetrazoles can undergo a variety of transformations, leading to ring cleavage and the formation of reactive intermediates.

Investigations into Tetrazole Ring Cleavage Pathways

The photolysis of tetrazole derivatives is a well-studied area, and it is established that the primary photochemical process involves the cleavage of the tetrazole ring. uc.ptd-nb.info This decomposition can proceed through various pathways, often leading to the extrusion of molecular nitrogen (N₂). nih.govd-nb.info The specific photoproducts formed are highly dependent on the substituents on the tetrazole ring and the reaction conditions, such as the solvent and the presence of trapping agents. mdpi.comd-nb.info

For aryl-substituted tetrazoles, such as 2-Methyl-4-(tetrazol-1-yl)aniline, photolysis typically leads to the formation of a nitrile imine as a key reactive intermediate. researchgate.netresearchgate.netresearchgate.net This occurs through the cleavage of the N1-N2 and N3-N4 bonds of the tetrazole ring. In some cases, other fragmentation patterns have been observed, especially in cryogenic matrices, leading to different products. d-nb.info However, in solution, the extrusion of dinitrogen is the predominant pathway. d-nb.info

The subsequent reactions of the initially formed photoproducts can lead to a complex mixture of secondary products. For example, studies on related 5-allyloxy-1-aryl-tetrazoles have shown that the primary photoproducts can undergo further photochemical reactions. nih.gov

Characterization of Photochemically Generated Reactive Intermediates

The primary reactive intermediate generated from the photolysis of 2,5-disubstituted tetrazoles is the corresponding nitrile imine. researchgate.netresearchgate.netdntb.gov.ua These species are highly reactive and typically transient, but their formation has been confirmed through various techniques, including laser flash photolysis and trapping experiments. google.comresearchgate.netnih.gov

Femtosecond transient absorption spectroscopy has been employed to study the ultrafast dynamics of nitrile imine formation from tetrazole derivatives. iith.ac.in These studies have revealed that upon photoexcitation, the tetrazole undergoes rapid internal conversion and intersystem crossing to excited states, from which the extrusion of N₂ occurs on a picosecond or even sub-picosecond timescale. d-nb.infoiith.ac.in

In addition to nitrile imines, the formation of triplet biradicals has also been proposed as an intermediate in the photodecomposition of some tetrazole derivatives. nih.govgoogle.comresearchgate.net These biradicals can then undergo further reactions, such as cyclization or rearrangement, to yield the final photoproducts. The specific intermediates formed and their subsequent reaction pathways are influenced by the substitution pattern on the tetrazole ring and the surrounding environment. uc.pt

Table 2: Photochemical Intermediates and Products of Tetrazole Derivatives

| Tetrazole Derivative | Primary Intermediate(s) | Major Photoproduct(s) | Reference(s) |

| General 2,5-Disubstituted Tetrazoles | Nitrile Imine | Cycloadducts (in presence of traps) | researchgate.netresearchgate.netdntb.gov.ua |

| 5-Allyloxy-1-aryl-tetrazoles | Triplet 1,3-Biradical | 1,3-Oxazines | nih.govgoogle.comresearchgate.net |

| 1-Allyl-4-phenyltetrazolones | Triplet Biradical | Pyrimidinones | nih.govuc.pt |

| Unsubstituted Tetrazole (matrix isolation) | Nitrilimine, Diazomethane, Carbodiimide, Cyanamide | N₂ and various small molecules | mdpi.comd-nb.info |

Computational and Theoretical Investigations of 2 Methyl 4 Tetrazol 1 Yl Aniline

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations have emerged as a powerful tool for elucidating the molecular properties of chemical compounds. In the case of 2-Methyl-4-(tetrazol-1-yl)aniline, these theoretical approaches provide valuable insights into its electronic structure, geometry, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to predict the molecular properties of various compounds, including those containing tetrazole rings. DFT calculations, particularly using the B3LYP functional with a 6-31G* basis set, have shown excellent agreement with experimental data for predicting the vibrational spectra of tetrazole derivatives. researchgate.net This success underscores the capability of DFT to model the electronic environment and geometric parameters of such molecules accurately.

The application of DFT allows for the determination of optimized molecular geometries, which correspond to the lowest energy arrangement of atoms in the molecule. These calculations are fundamental for understanding the compound's stability and reactivity. For instance, studies on related aniline (B41778) derivatives have utilized DFT to optimize structures and calculate various molecular properties. mdpi.com

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its corresponding energy landscape. By identifying the most stable conformers through energy minimization, researchers can predict the predominant shapes the molecule will adopt. For flexible molecules, this analysis involves exploring the potential energy surface by systematically rotating single bonds to find all possible low-energy structures.

Theoretical vibrational frequency calculations are a key output of DFT studies, providing a predicted infrared (IR) and Raman spectrum. malayajournal.org These calculations are instrumental in assigning the vibrational modes observed in experimental spectra. researchgate.netmalayajournal.org For tetrazole compounds, DFT calculations have been shown to reproduce experimental vibrational spectra with a high degree of accuracy. researchgate.net

The calculated frequencies correspond to the different modes of vibration within the molecule, such as stretching, bending, and rocking motions of the chemical bonds. openaccesspub.orgscirp.org For example, in aromatic compounds, the C-H in-plane bending modes typically appear in the 1300–1000 cm⁻¹ range, while out-of-plane bending modes are found between 1000–750 cm⁻¹. openaccesspub.org The C=C and C=N stretching vibrations in heterocyclic rings are often observed in the 1600–1500 cm⁻¹ region. scirp.org

Table 1: Representative Calculated Vibrational Frequencies for Related Moieties

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | References |

| N-H Stretch (Aniline) | 3300 - 3500 | mdpi.com |

| C-H Stretch (Aromatic) | 3000 - 3100 | openaccesspub.org |

| C=N Stretch (Tetrazole) | 1500 - 1600 | scirp.org |

| C=C Stretch (Aromatic) | 1450 - 1600 | scirp.org |

| C-H In-plane Bend | 1000 - 1300 | openaccesspub.org |

| C-H Out-of-plane Bend | 750 - 1000 | openaccesspub.org |

Note: This table provides typical frequency ranges for functional groups present in 2-Methyl-4-(tetrazol-1-yl)aniline based on data from related compounds. Specific calculated values for the title compound would require a dedicated DFT calculation.

The properties of a molecule can be significantly influenced by its solvent environment. Computational models can account for these interactions through various solvation models. The Polarizable Continuum Model (PCM) is a commonly used approach where the solvent is treated as a continuous dielectric medium. This method is effective in capturing the bulk electrostatic effects of the solvent on the solute molecule.

For more specific interactions, such as hydrogen bonding, an explicit solvent model, where individual solvent molecules are included in the calculation, may be necessary. For instance, in a study of viologen salts, a combination of implicit and explicit solvent models was used to accurately predict their UV-Vis spectra, highlighting the importance of considering solvent effects in computational studies. researchgate.net The choice of solvent can influence the relative stability of different tautomers and conformers, as well as the positions of spectral bands. researchgate.net

Tautomerism is a significant phenomenon in tetrazole chemistry, where the proton on the nitrogen heterocycle can reside at different positions, leading to different tautomeric forms. researchgate.netresearchgate.net DFT calculations are instrumental in determining the relative energies of these tautomers, thereby predicting the most stable form. researchgate.net For the parent tetrazole, both 1H- and 2H-tautomers have been studied, with calculations providing insights into their relative stabilities and the energy barriers for interconversion. researchgate.net

The aromaticity of the tetrazole ring is a key factor in its stability and chemical behavior. Theoretical methods such as Nucleus-Independent Chemical Shift (NICS) and analysis of electron density are used to quantify the aromatic character. researchgate.net Studies on substituted tetrazoles have shown that the nature and position of substituents can significantly impact the aromaticity of the tetrazole ring. researchgate.net For example, electron-withdrawing groups can enhance aromaticity, while electron-donating groups may decrease it. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV Spectra Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the excited states of molecules and predict their electronic absorption spectra (UV-Vis). rsc.orgnih.gov By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can provide a theoretical UV-Vis spectrum that can be compared with experimental data. nih.govresearchgate.net

This method allows for the assignment of observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions. nih.gov The accuracy of TD-DFT predictions can be influenced by the choice of functional and basis set, as well as the inclusion of solvent effects. researchgate.net For example, studies on azo dyes have successfully used TD-DFT to understand how substituents affect the maximum absorption wavelength (λmax). rsc.orgresearchgate.net

Table 2: Predicted Electronic Transitions and Absorption Maxima (Illustrative)

| Transition | Calculated Energy (eV) | Oscillator Strength | Predicted λmax (nm) |

| S₀ → S₁ | 4.50 | 0.25 | 275 |

| S₀ → S₂ | 4.85 | 0.10 | 255 |

| S₀ → S₃ | 5.20 | 0.05 | 238 |

Note: This is an illustrative table. The actual values for 2-Methyl-4-(tetrazol-1-yl)aniline would need to be calculated using TD-DFT. The oscillator strength is a measure of the intensity of the transition.

Reaction Mechanism and Kinetics Studies

Computational chemistry provides a powerful lens for examining the reaction mechanisms and kinetics involving 2-Methyl-4-(tetrazol-1-yl)aniline. While specific studies on this exact molecule are limited, research on analogous compounds, such as 4-methyl aniline, offers a robust framework for understanding its potential reactivity, particularly in atmospheric or combustion chemistry. mdpi.comresearchgate.net

Potential Energy Surface Exploration for Reaction Pathways

The exploration of the potential energy surface (PES) is fundamental to understanding the course of a chemical reaction. For reactions involving the aniline moiety, such as with hydroxyl (OH) or methyl (CH₃) radicals, the PES is typically established using high-level quantum chemical methods like the Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) method, often in conjunction with a functional like M06-2X and a substantial basis set (e.g., 6-311++G(3df,2p)). mdpi.comnih.gov

This analysis maps out the energy landscape, identifying reactants, intermediates, transition states, and products. For the reaction of the aniline core, several pathways are typically considered:

Hydrogen Abstraction: Radicals can abstract a hydrogen atom from the amino (-NH₂) group or the methyl (-CH₃) group. mdpi.comnih.gov

Radical Addition: Radicals can add to various positions on the aromatic ring (ortho, meta, para). nih.gov

The PES reveals the activation barriers for each pathway. For instance, in the reaction between the methyl radical and aniline, the addition to the ortho- and para-positions has lower activation barriers compared to addition at the meta-position, indicating these are more favorable pathways. nih.gov Similarly, for the reaction of 4-methyl aniline with OH radicals, computational studies have identified eight distinct reaction paths, including four addition and four abstraction channels. mdpi.com

Table 1: Representative Activation Barriers for Aniline Radical Reactions (Note: Data is illustrative, based on studies of related aniline compounds.)

| Reaction Pathway | Radical Species | Calculated Activation Barrier (kJ·mol⁻¹) | Reference |

| H-abstraction from -NH₂ | CH₃ | 40.63 | nih.gov |

| CH₃-addition to ortho-C | CH₃ | 56.94 | nih.gov |

| H-abstraction from -CH₃ | OH | Varies by study | mdpi.com |

| OH-addition to ring | OH | Varies by position | mdpi.com |

Microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) Theory for Unimolecular Reactions

For reactions that proceed through one or more intermediate wells on the potential energy surface, the pressure dependence of the reaction rates becomes crucial. The microcanonical Rice–Ramsperger–Kassel–Marcus (RRKM) theory is employed to calculate pressure- and temperature-dependent rate coefficients for such multi-well and multi-channel reaction systems. mdpi.comresearchgate.net RRKM theory is particularly applicable to the unimolecular decomposition or isomerization of energized intermediates formed during the reaction. By considering the density of states (DOS) and sum of states (SOS) for the intermediates and transition states, RRKM can model how collisional energy transfer with bath gases at different pressures affects the reaction outcome. mdpi.comnih.gov

Intermolecular Interaction Analysis and Crystal Packing Simulations

The arrangement of molecules in the solid state is governed by a complex network of intermolecular interactions. Computational simulations are invaluable for dissecting these interactions and predicting crystal packing.

Analysis of related crystal structures, such as those of substituted tetrazoles and anilines, reveals that the packing is directed by a combination of strong and weak interactions. mdpi.comrsc.org For 2-Methyl-4-(tetrazol-1-yl)aniline, the primary interactions expected are:

N-H···N Hydrogen Bonds: The aniline amino group can act as a hydrogen bond donor to the nitrogen atoms of the tetrazole ring of a neighboring molecule, potentially forming dimers or chains. mdpi.com

C-H···π Interactions: The hydrogen atoms of the methyl group or the aromatic ring can interact with the π-system of the phenyl or tetrazole rings. rsc.org

Table 2: Representative Contributions of Intermolecular Contacts to Crystal Packing (Note: Data is illustrative, based on Hirshfeld analysis of similar heterocyclic compounds.)

| Interatomic Contact | Typical Contribution (%) | Key Role in Packing | Reference |

| H···H | 30 - 40% | van der Waals forces, space-filling | nih.govnih.gov |

| C···H/H···C | 20 - 30% | van der Waals, C-H···π interactions | nih.gov |

| N···H/H···N | 10 - 20% | Hydrogen bonding, directionality | nih.govnih.gov |

| C···C | < 5% | π-π stacking | nih.gov |

| N···C/C···N | < 5% | Weak electrostatic interactions | nih.gov |

Furthermore, energy framework analysis can be performed to calculate the interaction energies (electrostatic, dispersion, repulsion, and total) between molecular pairs, providing a quantitative measure of the forces holding the crystal together. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations offer a computational microscope to observe the dynamic behavior of molecules over time. While specific MD studies focused solely on 2-Methyl-4-(tetrazol-1-yl)aniline are not prominent in the surveyed literature, the methodology is widely applied to understand the behavior of similar aromatic and heterocyclic compounds in various environments.

An MD simulation for this compound would involve placing it in a simulation box, often with a solvent, and solving Newton's equations of motion for every atom in the system. This would allow for the investigation of:

Conformational Dynamics: How the orientation of the tetrazole ring relative to the aniline ring changes over time.

Solvation Structure: The arrangement and dynamics of solvent molecules around the solute.

Transport Properties: Calculation of properties like diffusion coefficients.

Hydrogen Bond Dynamics: The formation, breaking, and lifetime of intermolecular hydrogen bonds in a condensed phase.

Such simulations provide a bridge between the static picture from quantum chemistry calculations and the macroscopic properties of the material, offering insights into its behavior in solution or as part of a larger molecular system.

2 Methyl 4 Tetrazol 1 Yl Aniline As a Building Block in Complex Chemical Synthesis

Role in the Construction of Diversely Functionalized Tetrazole Derivatives

The primary utility of 2-methyl-4-(tetrazol-1-yl)aniline in synthetic chemistry stems from the reactivity of its aniline (B41778) functional group. This amino group provides a handle for a wide array of chemical transformations, allowing chemists to introduce diverse functionalities and build upon the core structure. Standard aniline chemistry can be readily applied to generate a host of derivatives.

For instance, the amine can undergo acylation with various acyl chlorides or anhydrides to form amides, or it can be alkylated to produce secondary or tertiary amines. Furthermore, the aniline moiety can be subjected to diazotization followed by Sandmeyer or related reactions to introduce a wide range of substituents, including halogens, cyano groups, or hydroxyl groups, onto the aromatic ring in place of the amino group. These transformations are fundamental in creating libraries of compounds where the substitution pattern is systematically varied to probe structure-activity relationships (SAR).

The synthesis of novel biphenyl tetrazoles often begins with precursors derived from substituted anilines, highlighting the importance of the amine group as a synthetic anchor point. The resulting derivatives, which incorporate the stable tetrazole ring, are investigated for a wide range of biological activities. nih.gov

Table 1: Examples of Functionalization Reactions for 2-Methyl-4-(tetrazol-1-yl)aniline

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Acylation | Acetyl chloride, Pyridine | Amide (-NHCOCH₃) |

| Sulfonylation | Tosyl chloride, Base | Sulfonamide (-NHSO₂R) |

| Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary/Tertiary Amine (-NHR, -NR₂) |

| Diazotization/Sandmeyer | 1. NaNO₂, HCl; 2. CuX | Halogen, Cyano, etc. (-Cl, -Br, -CN) |

Integration into Multicomponent Reactions (MCRs) for Scaffold Assembly

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov These reactions are prized for their atom economy, simplicity, and ability to rapidly generate molecular complexity and diversity. beilstein-journals.org 2-Methyl-4-(tetrazol-1-yl)aniline is an ideal candidate for MCRs, where it typically serves as the amine component.

In the context of the Ugi four-component reaction (Ugi-4CR), 2-methyl-4-(tetrazol-1-yl)aniline can react with an aldehyde, a carboxylic acid, and an isocyanide to produce a complex α-acetamido carboxamide derivative in a single pot. This approach allows for the direct incorporation of the tetrazole-bearing scaffold into a larger, drug-like molecule. The diversity of the final products can be easily expanded by simply varying the other three components of the reaction, making it a powerful tool for generating compound libraries for high-throughput screening. nih.govacs.org

The use of tetrazole-containing building blocks in MCRs is a strategic approach to meet the growing demand for novel scaffolds that are otherwise difficult to synthesize. beilstein-journals.org This method provides convergent access to a wide range of complex structures, embodying the principles of novelty, diversity, and complexity in modern chemical synthesis. nih.govacs.org

Table 2: Hypothetical Ugi-4CR using 2-Methyl-4-(tetrazol-1-yl)aniline

| Amine Component | Aldehyde Component | Carboxylic Acid Component | Isocyanide Component | Resulting Scaffold |

|---|---|---|---|---|

| 2-Methyl-4-(tetrazol-1-yl)aniline | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | α-acylamino amide containing the 2-methyl-4-(tetrazol-1-yl)phenyl moiety |

Precursor for Advanced Materials (e.g., Polymers, Metal-Organic Frameworks, Organic Electronics)

Beyond its role in medicinal chemistry, the structural features of 2-methyl-4-(tetrazol-1-yl)aniline make it a potential precursor for advanced materials. The nitrogen-rich tetrazole ring and the aniline nitrogen atom are both capable of coordinating with metal ions. This makes the molecule a candidate for use as a ligand or linker in the construction of coordination polymers and Metal-Organic Frameworks (MOFs). MOFs built from such linkers could have applications in gas storage, catalysis, or sensing, with the specific properties being tuned by the choice of metal and the geometry of the linker.

Furthermore, the presence of the primary amine allows for its incorporation into polymer chains. Through polycondensation reactions with diacyl chlorides or dicarboxylic acids, it can form polyamides. Similarly, reaction with dianhydrides would yield polyimides. These materials could possess unique thermal or photophysical properties conferred by the pendant tetrazole groups. While specific examples utilizing 2-methyl-4-(tetrazol-1-yl)aniline are not widespread, its functional groups are analogous to those used in the synthesis of various functional organic materials.

Table 3: Potential Applications in Materials Science

| Material Type | Role of 2-Methyl-4-(tetrazol-1-yl)aniline | Potential Application |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Organic Linker/Ligand | Gas Storage, Catalysis |

| Polyamides/Polyimides | Monomer | High-performance polymers, Membranes |

| Coordination Polymers | Ligand | Luminescent materials, Sensors |

Strategic Utility in the Design of Novel Chemical Scaffolds and Compound Libraries

Chemists leverage 2-methyl-4-(tetrazol-1-yl)aniline as a starting point to rapidly generate libraries of diverse compounds. By applying a range of reactions to the aniline group—from simple acylations to complex multicomponent reactions—a large chemical space can be explored efficiently. beilstein-journals.org This is particularly valuable in the early stages of drug discovery, where high-throughput screening of large compound libraries is used to identify initial "hit" compounds. The rigid structure of the phenyl-tetrazole core provides a well-defined scaffold upon which to build, while the methyl group offers a point of substitution that can be used to fine-tune the molecule's interaction with a biological target. This building block approach enables direct access to ready-to-screen molecules for various medicinal chemistry programs. beilstein-journals.org

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 2-Methyl-4-(tetrazol-1-yl)aniline, and how can reaction conditions be optimized for scalability?

- Methodology : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, reacting 4-nitroaniline derivatives with sodium azide under catalytic conditions (e.g., ZnCl₂ or Cu(I)) forms the tetrazole ring. Optimizing temperature (80–120°C) and solvent choice (DMF or acetic acid) improves yields . Industrial-scale production often employs continuous flow reactors to enhance safety and efficiency .

- Validation : Monitor reaction progress using TLC or HPLC. Purify via column chromatography with silica gel and a hexane/ethyl acetate gradient .

Q. Which analytical techniques are critical for confirming the structure and purity of 2-Methyl-4-(tetrazol-1-yl)aniline?

- Structural Elucidation : Use H/C NMR to identify aromatic protons (δ 6.5–7.5 ppm) and the tetrazole ring (δ 8.5–9.5 ppm). FT-IR confirms N-H stretches (~3400 cm) and tetrazole C=N bonds (~1600 cm) .

- Purity Analysis : High-resolution mass spectrometry (HRMS) validates molecular weight, while HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of 2-Methyl-4-(tetrazol-1-yl)aniline derivatives?

- Procedure : Grow single crystals via slow evaporation in ethanol/dichloromethane. Collect diffraction data using Mo-Kα radiation (λ = 0.71073 Å). Refine structures with SHELXL, focusing on anisotropic displacement parameters and hydrogen bonding networks (e.g., N-H···N interactions in the tetrazole ring) .

- Challenges : Twinning or weak diffraction may require data merging from multiple crystals. Use Olex2 or Mercury for visualization and validation .

Q. What mechanistic insights explain the reactivity of 2-Methyl-4-(tetrazol-1-yl)aniline in nucleophilic aromatic substitution (NAS) reactions?

- Mechanism : The electron-withdrawing tetrazole group activates the aromatic ring for NAS. For example, methoxy or trifluoromethyl substituents (para to the tetrazole) alter regioselectivity. Kinetic studies (e.g., monitoring by F NMR) reveal rate constants dependent on solvent polarity and leaving group ability .

- Case Study : Fluorinated derivatives (e.g., 2-Methyl-4-heptafluoroisopropylaniline) exhibit enhanced stability due to steric and electronic effects from CF₃ groups, reducing side reactions .

Q. How can contradictory spectroscopic data for novel derivatives be systematically resolved?

- Strategy : Cross-validate NMR assignments with 2D techniques (COSY, HSQC). For isomers, employ NOESY to distinguish substitution patterns. Mass fragmentation patterns (e.g., loss of NH₂ or tetrazole groups) confirm structural hypotheses .

- Example : A methoxy-substituted analog may show overlapping H NMR peaks; deuteration or low-temperature NMR (−40°C) enhances resolution .

Q. What computational methods predict the bioactivity or catalytic role of 2-Methyl-4-(tetrazol-1-yl)aniline derivatives?

- Approach : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) assesses binding affinity to enzymes (e.g., cyclooxygenase-2 for anti-inflammatory studies) .

- Validation : Compare computed vs. experimental IC₅₀ values for structure-activity relationships (SAR). Adjust substituents (e.g., electron-donating groups) to optimize interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.